(1S,3R,4R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Description
(1S,3R,4R)-3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is a brominated camphor derivative with the molecular formula C₁₀H₁₅BrO (molar mass: 231.13 g/mol). It is a chiral bicyclic monoterpenoid featuring three stereocenters, with the systematic IUPAC name reflecting its (1S,3R,4R)-configuration . Key physical properties include:
- Melting point: 74–78°C
- Boiling point: 245–274°C
- Specific optical rotation: [α]²⁰/D = +130° (c = 1% in ethanol)
- Density: 1.366 g/cm³
- Safety: Classified as an irritant (Xi; H315) with precautions for skin/eye contact .
This compound is primarily used as a chiral synthon in organic synthesis, pharmaceutical intermediates, and asymmetric catalysis. Notably, it is prohibited as a fragrance ingredient due to regulatory concerns .
Properties
CAS No. |
64474-54-0 |
|---|---|
Molecular Formula |
C10H15BrO |
Molecular Weight |
231.13 g/mol |
IUPAC Name |
(1S)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15BrO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7H,4-5H2,1-3H3/t6?,7?,10-/m1/s1 |
InChI Key |
NJQADTYRAYFBJN-HNQUHTCLSA-N |
SMILES |
CC1(C2CCC1(C(=O)C2Br)C)C |
Isomeric SMILES |
C[C@]12CCC(C1(C)C)C(C2=O)Br |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2Br)C)C |
boiling_point |
274.0 °C |
melting_point |
76.5 °C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves the bromination of camphor derivatives. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to isolate the desired product efficiently.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom in the compound is a potential leaving group, enabling nucleophilic substitution. The bicyclic framework and steric environment may influence the reaction pathway:
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SN1 Mechanism :
-
The bromide ion may leave, forming a carbocation stabilized by the rigid bicyclo[2.2.1]heptane system.
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Nucleophiles (e.g., hydroxide, amines, alkoxides) could attack the carbocation.
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Example: Hydrolysis to form (1S,3R,4R)-3-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one.
-
-
SN2 Mechanism :
-
Steric hindrance from the trimethyl groups may hinder backside attack, making SN2 less favorable compared to SN1.
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Elimination Reactions
Dehydrohalogenation could occur under basic conditions, though the bicyclic structure may restrict the formation of a double bond:
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E2 Mechanism :
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Elimination of HBr to form an alkene, depending on the availability of β-hydrogens.
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Products would depend on the position of elimination relative to the ketone group.
-
Ketone Functional Group Reactions
The ketone group (2-one) enables additional transformations:
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Addition | Attack by Grignard reagents or hydride donors (e.g., NaBH₄). | Secondary alcohol (e.g., (1S,3R,4R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol). |
| Enolate Formation | Deprotonation to form enolate intermediates for alkylation or acylation. | Alkylated or acylated derivatives. |
Bromine-Specific Reactions
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Hydrolysis :
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Reaction with water or aqueous bases to replace Br with OH.
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Conditions: Acidic or basic hydrolysis (e.g., HBr in water).
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-
Substitution with Nucleophiles :
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Replacement of Br with -OR, -OAc, or -NH₂ groups.
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Example: Reaction with methanol under acidic conditions to form a methyl ether.
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Structural Considerations
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Steric Effects : The trimethyl groups at positions 1 and 7 create a bulky environment, favoring SN1 over SN2.
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Hydrogen Bonding : The ketone oxygen may participate in hydrogen bonding, influencing reaction rates.
Analytical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₅BrO | PubChem |
| Molecular Weight | 231.13 g/mol | PubChem |
| CAS Registry Number | 10293-06-8 | Ambeed |
Scientific Research Applications
Organic Synthesis
Chiral Building Block:
Bromocamphor is widely utilized as a chiral building block in organic synthesis due to its unique bicyclic structure. The compound's stereochemistry allows for the creation of various derivatives that can be used in the synthesis of more complex molecules.
Synthesis of Natural Products:
The compound serves as an intermediate in the synthesis of several natural products and bioactive compounds. Its bromine atom can be substituted or modified to introduce different functional groups, making it versatile for creating diverse chemical entities.
Pharmaceutical Applications
Antimicrobial Activity:
Research has indicated that bromocamphor exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Analgesic Properties:
Bromocamphor has been investigated for its analgesic properties. It is believed to interact with pain pathways, providing potential relief for conditions characterized by pain and inflammation. Its efficacy in this regard is being explored in various formulations .
Case Study 1: Synthesis of Chiral Drugs
A study demonstrated the use of bromocamphor in synthesizing chiral drugs. The compound was employed to introduce chirality into synthetic pathways leading to the production of pharmaceuticals with improved efficacy and reduced side effects .
Case Study 2: Antimicrobial Formulations
Another investigation focused on formulating antimicrobial agents using bromocamphor as a key ingredient. The results indicated that formulations containing bromocamphor showed enhanced antimicrobial activity compared to traditional agents, suggesting its potential as a novel additive in pharmaceutical formulations .
Mechanism of Action
The mechanism of action of (1S,3R,4R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, facilitating various chemical transformations. The compound can interact with enzymes and receptors, leading to changes in biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Findings :
- Stereochemistry critically impacts biological activity . For example, the (1S,3S,4R)-3-hydroxy analog is implicated as a firefly pheromone precursor, whereas brominated isomers lack this bioactivity .
- (1S,3R,4R)-3-Bromo- exhibits the highest optical rotation among reported stereoisomers, making it valuable for chiral separations .
Functional Group Derivatives
Substitution at the C3 position alters reactivity and applications:
Key Findings :
- Benzylidene derivatives (e.g., 9a, 9b) show enhanced π-conjugation, enabling applications in photochemistry .
- Sulfonic acid derivatives are water-soluble and used in enantiomer separation .
- Bromination at C3 increases electrophilicity compared to hydroxyl or benzylidene analogs, favoring nucleophilic substitutions .
Key Findings :
- Brominated camphor derivatives face stricter regulations due to irritancy and environmental persistence .
Research Implications
- Stereochemical purity is crucial for applications in asymmetric synthesis, as even minor isomer contamination can skew enantioselectivity .
- Benzylidene and sulfonic acid derivatives offer versatile platforms for materials science and catalysis, though safety profiles require rigorous evaluation .
Biological Activity
(1S,3R,4R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, commonly referred to as bromocamphor, is a bicyclic organic compound with significant biological activity. This compound is characterized by its unique structure and the presence of a bromine atom, which influences its reactivity and biological interactions. Understanding its biological activity is crucial for its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C10H15BrO
- Molecular Weight : 231.13 g/mol
- CAS Number : 64474-54-0
- Density : 1.366 g/cm³
- Melting Point : 74-78 °C
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The bromine atom enhances the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions and interact with enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act on neurotransmitter receptors, potentially influencing neurological functions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Case Studies
Several studies have explored the biological effects of this compound:
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Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of bromocamphor against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL.
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Anti-inflammatory Effects :
- In a model of acute inflammation induced by carrageenan in rats, administration of bromocamphor resulted in a notable decrease in paw edema compared to control groups.
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Antioxidant Properties :
- Research demonstrated that bromocamphor effectively scavenged DPPH radicals in vitro, suggesting potential applications in preventing oxidative damage.
Q & A
Q. What computational methods predict the electronic properties and reactivity of the bromine substituent in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal the electrophilic nature of the C–Br bond, with a Löwdin charge of +0.32 on Br. Time-Dependent DFT (TD-DFT) can model UV-Vis absorption spectra, showing a π→σ* transition at 265 nm, critical for photochemical applications .
Q. How does the bromine substituent influence regioselectivity in Diels-Alder or cyclopropanation reactions?
- Methodological Answer : The electron-withdrawing Br atom increases electrophilicity at C3, directing cyclopropanation to the adjacent double bond. For example, selenonium ylide intermediates (derived from camphor frameworks) react with alkenes to form cyclopropanes with >90% diastereoselectivity under kinetic control .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations or splitting patterns)?
- Methodological Answer : Combine variable-temperature NMR to assess dynamic effects (e.g., hindered rotation of methyl groups) with XRD-derived torsion angles. For conflicting NOEs, use - COSY and HSQC to assign coupling pathways, distinguishing through-space vs. through-bond interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
